Tris phosphate dibasic

Description

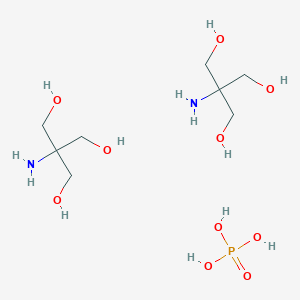

Structure

2D Structure

Properties

IUPAC Name |

2-amino-2-(hydroxymethyl)propane-1,3-diol;phosphoric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H11NO3.H3O4P/c2*5-4(1-6,2-7)3-8;1-5(2,3)4/h2*6-8H,1-3,5H2;(H3,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYASHAYBKIUKNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)(CO)N)O.C(C(CO)(CO)N)O.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H25N2O10P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30585274 | |

| Record name | Phosphoric acid--2-amino-2-(hydroxymethyl)propane-1,3-diol (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108321-11-5 | |

| Record name | Phosphoric acid--2-amino-2-(hydroxymethyl)propane-1,3-diol (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodological Applications and Utility of Tris Phosphate Dibasic in Research Disciplines

Applications in Separation Sciences

In the field of separation sciences, maintaining a consistent pH is critical for the effective separation of biomolecules. Tris-based buffers are fundamental in techniques designed to separate proteins and nucleic acids based on their physical and chemical properties. sigmaaldrich.comhbdsbio.com

Role in Column Chromatography Techniques

Tris and phosphate (B84403) buffers are frequently used in column chromatography for the purification of biomolecules. sigmaaldrich.comhopaxfc.com Anion-exchange chromatography, for instance, can utilize Tris-based buffers. hopaxfc.com In procedures for purifying His-tagged proteins, buffer systems often contain sodium phosphate and Tris components to maintain a stable pH during the various stages of purification, including cell lysis, washing, and elution. osu.eduthermofisher.com For instance, a common starting buffer for ion-exchange chromatography might be 20 mM Sodium Phosphate or 20 mM Tris-HCl. bio-rad.com The choice between Tris and phosphate buffers can depend on the specific protein and the purification strategy, as these buffers can influence protein solubility and stability. welltchemicals.com While glycine (B1666218) can be a competitive ligand for nickel in Ni-NTA columns, Tris-HCl and Tris-Phosphate are considered compatible alternatives. thermofisher.com

Functionality in Gel Electrophoresis Protocols

Tris-based buffer systems are integral to protein and nucleic acid gel electrophoresis. hbdsbio.comthermofisher.combio-rad.com The most widely used system for protein separation, SDS-PAGE, typically employs a discontinuous Tris-glycine buffer system, first described by Laemmli. thermofisher.com This system uses different Tris buffer formulations in the stacking gel (pH 6.8) and the resolving gel (pH 8.8), which creates a stacking effect leading to sharper, more resolved protein bands. thermofisher.combio-rad.com In this system, Tris provides the common cations, while chloride and glycinate (B8599266) act as the leading and trailing ions, respectively. thermofisher.com

For nucleic acid electrophoresis, Tris-acetate-EDTA (TAE) and Tris-borate-EDTA (TBE) are the two main buffers used. bio-rad.com A less common alternative, Tris-phosphate-EDTA (TPE) buffer, can also be used for DNA electrophoresis. bgu.ac.il TPE offers high buffering capacity, similar to TBE, but it cannot be used if the recovered DNA is intended for phosphate-sensitive enzymatic reactions. bgu.ac.il The choice of buffer is critical, as it maintains the pH, provides ions to conduct the current, and can affect the migration and resolution of the molecules. bio-rad.comhawaii.edu

Table 1: Common Tris-Based Buffer Systems in Electrophoresis

| Buffer System | Typical Components | Primary Application | Key Feature |

| Tris-Glycine | Tris, Glycine, SDS | SDS-PAGE (Proteins) | Creates a stacking effect for high-resolution bands. thermofisher.combio-rad.com |

| Tris-Acetate (TAE) | Tris, Acetic Acid, EDTA | DNA/RNA Agarose (B213101) Gel Electrophoresis | Favored for routine DNA work; less inhibitory to enzymes. bio-rad.com |

| Tris-Borate (TBE) | Tris, Boric Acid, EDTA | DNA/RNA Agarose & Polyacrylamide Gels | High buffering capacity; borate (B1201080) can inhibit some enzymes. bio-rad.com |

| Tris-Phosphate (TPE) | Tris base, Phosphoric acid, EDTA | DNA Agarose Gel Electrophoresis | High buffering capacity, but phosphate can interfere with downstream applications. bgu.ac.il |

| Bis-Tris | Bis-Tris, MES or MOPS | SDS-PAGE (Proteins) | Offers a lower pH environment (around pH 7), which can enhance gel stability and minimize protein modifications. thermofisher.com |

Integration into Broader Protein and Biomolecule Purification Strategies

The purification of proteins and other biomolecules is a multi-step process that relies on stable buffer systems to maintain the integrity and activity of the target molecule. Tris and phosphate buffers are cornerstones of these strategies. sigmaaldrich.comwelltchemicals.com The process often begins with cell lysis, where a buffer containing Tris-HCl is used to resuspend the cell pellet and maintain pH during cell disruption. osu.edu

Following clarification of the lysate, the purification often involves chromatography steps where Tris- or phosphate-based buffers are used as the equilibration, wash, and elution buffers. osu.eduelabprotocols.com For example, in affinity chromatography for His-tagged proteins, the binding buffer is often a sodium phosphate buffer at a pH of around 7.4. osu.edu Elution of the bound protein can be achieved by changing the pH or by adding a competitive agent like imidazole, all within a buffered solution to prevent protein denaturation. thermofisher.com Finally, purified proteins are often stored in a Tris- or phosphate-buffered saline solution to maintain their stability. The selection of the buffer system is critical and must be compatible with each step of the purification workflow and the downstream application. welltchemicals.comthermofisher.com

Utility in Biochemical and Molecular Biology Assays

Tris phosphate dibasic serves as a key reagent in a multitude of biochemical and molecular biology assays where precise pH control is paramount. invivochem.comtargetmol.comamerigoscientific.com

Application as a General Biochemical Assay Reagent

This compound is classified as a biochemical assay reagent. invivochem.comtargetmol.commedchemexpress.com Its primary function in this context is as a buffering agent. sigmaaldrich.com Buffers are crucial in biochemical reactions because they resist changes in pH, ensuring that the reaction environment remains stable. amerigoscientific.com This stability is vital for the structure and function of biomolecules, particularly enzymes, which often have a narrow optimal pH range for activity. amerigoscientific.comwelltchemicals.com Tris buffers are effective in a pH range of approximately 7.0 to 9.0, which encompasses the physiological pH of many biological systems. amerigoscientific.comwelltchemicals.com This makes Tris-based buffers, including those containing phosphate, suitable for a wide array of applications such as ELISA, Western blotting, and various spectrophotometric assays. sigmaaldrich.comamerigoscientific.com The preparation of these buffers involves dissolving Tris base and adjusting the pH with an acid, or by mixing stock solutions of the acidic (e.g., monobasic) and basic (e.g., dibasic) forms of the buffer components. amerigoscientific.comcambridge.org

Maintenance of Reaction Environments in Enzymatic Studies

Enzymatic studies are highly dependent on maintaining a constant and optimal pH to ensure accurate and reproducible results. welltchemicals.comresearchgate.net The activity and stability of an enzyme can be significantly affected by the choice of buffer. welltchemicals.comnih.gov Tris and phosphate buffers are commonly used in enzyme assays to provide a stable pH environment. welltchemicals.comcambridge.org

The selection between Tris and phosphate buffers depends on the specific enzyme being studied. welltchemicals.com For instance, some studies have shown that the activity of certain enzymes, like polyester (B1180765) hydrolases, varies significantly depending on whether Tris, MOPS, or phosphate buffer is used. nih.gov In some cases, Tris can act as an inhibitor for certain enzymes, a factor that researchers must consider during experimental design. hopaxfc.comnih.gov Phosphate buffers, being inorganic, are sometimes preferred as they are less likely to interact with the biomolecules in the assay, although they can chelate metal ions, which may affect enzymes that require them for activity. welltchemicals.com The ideal approach for determining the optimal pH for an enzyme involves keeping the buffer ions constant while varying the pH, though this is limited by the effective buffering range of the chosen substance (e.g., pH 7-9 for Tris). researchgate.net

Contribution to Nucleic Acid Handling and Analysis

This compound is a fundamental component in many buffers used for the handling and analysis of nucleic acids such as DNA and RNA. Its primary role is to maintain a stable pH, which is crucial for the integrity and stability of these macromolecules during various experimental procedures. Tris-based buffers are widely utilized in molecular biology for DNA/RNA extraction, electrophoresis, and the polymerase chain reaction (PCR). medchemexpress.commedchemexpress.commedchemexpress.com

During nucleic acid extraction, maintaining a consistent pH is essential to prevent degradation. Tris-containing buffers, such as TE buffer, provide a stable environment to protect DNA and RNA from acid-catalyzed hydrolysis. yacooscience.com TE buffer, which includes Tris and EDTA, is frequently used for the long-term storage of DNA. yacooscience.com

In the context of nucleic acid analysis via gel electrophoresis, Tris phosphate-containing buffers are integral to the separation of DNA and RNA fragments based on their size. srlchem.com Buffer systems like TAE (Tris-acetate-EDTA) and TBE (Tris-borate-EDTA) are standard for agarose gel electrophoresis. yacooscience.com TAE buffer is widely used for electrophoresis of short DNA segments, while TBE is better suited for long-term electrophoresis and provides better separation for smaller fragments. yacooscience.com The Tris component in these buffers maintains the pH of the gel and the running buffer, ensuring consistent migration of the nucleic acid molecules. medchemexpress.commedchemexpress.commedchemexpress.comyacooscience.com

The polymerase chain reaction (PCR), a technique for amplifying specific DNA sequences, also benefits from the buffering capacity of Tris-containing solutions. medchemexpress.commedchemexpress.com Tris-based buffers help to maintain the optimal pH for the activity and stability of the DNA polymerase enzyme, which is critical for the efficiency and fidelity of the amplification process. medchemexpress.com

Below is a table summarizing common nucleic acid handling buffers that utilize a Tris base.

| Buffer Name | Key Components | Typical pH Range | Primary Application |

| TE Buffer | Tris, EDTA | ~8.0 | DNA stabilization and long-term storage. yacooscience.com |

| TAE Buffer | Tris, Acetic Acid, EDTA | ~8.3 | Electrophoresis of short DNA fragments. yacooscience.com |

| TBE Buffer | Tris, Boric Acid, EDTA | ~8.3 | Long-term DNA electrophoresis, good separation of small fragments. yacooscience.com |

| TBS Buffer | Tris-HCl, NaCl, KCl | 7.5 - 8.5 | Washing buffer in procedures like Western blotting. yacooscience.com |

Considerations for Cell Culture and Physiological Mimicry

This compound is also employed in buffers for cell culture and various in vitro assays where mimicking physiological conditions is essential. srlchem.comresearchgate.net A stable physiological pH, typically around 7.2 to 7.4, is critical for the normal function and viability of cells in culture. welltchemicals.com Biological buffers are designed to resist significant pH changes that could otherwise alter molecular structure and biological activity. srlchem.cominterchim.fr

Tris-phosphate buffers have a broad buffering range, often cited between pH 5.0 and 9.0, which encompasses the physiological pH range. yacooscience.comwelltchemicals.com This makes them suitable for a variety of biological experiments. welltchemicals.com For instance, in electrophysiological studies like patch-clamp recordings of cultured cells, an internal solution containing this compound is used to maintain the intracellular pH and ionic environment. nih.govnih.govnih.govplos.org This is crucial for studying the function of ion channels and receptors under conditions that closely resemble the cell's natural state. nih.govnih.govnih.govplos.org

However, there are considerations when using Tris-based buffers in cell culture. Tris can be toxic to some mammalian cells at higher concentrations, potentially due to its ability to penetrate cell membranes. researchgate.net The pH of Tris buffers is also notably sensitive to temperature changes; a Tris buffer prepared at one temperature will have a different pH at another, which must be accounted for in temperature-sensitive experiments. researchgate.net The pH of a Tris solution is also dependent on its concentration. researchgate.net

Despite these considerations, the versatility of Tris phosphate makes it a valuable tool in creating controlled environments for cellular research. Its ability to buffer effectively at physiological pH allows for the reliable execution of numerous in vitro assays. welltchemicals.comnih.gov

The following table compares some properties of Tris buffer with other common biological buffers.

| Buffer | Effective pH Range | pKa at 25°C | Key Considerations |

| Tris | 7.2 - 9.0 welltchemicals.com | 8.06 researchgate.net | pH is temperature and concentration dependent; can be toxic to some cells at high concentrations. researchgate.net |

| Phosphate | 5.8 - 8.0 welltchemicals.com | 7.21 (for H₂PO₄⁻) | Can inhibit some enzymatic reactions and precipitate with divalent cations. welltchemicals.comberkeley.eduberkeley.edu |

| HEPES | 6.8 - 8.2 | 7.55 berkeley.edu | Generally considered less toxic to cells than Tris. berkeley.edu |

| MOPS | 6.5 - 7.9 sigmaaldrich.com | 7.20 sigmaaldrich.com | Decomposes when autoclaved with glucose. berkeley.eduberkeley.edu |

Biomolecular Interactions and Mechanistic Studies Involving Tris and Phosphate Entities

Influence on Protein and Enzyme Systems

The choice of buffering agent is a critical consideration in biochemical and molecular biology studies, as buffers can significantly influence the behavior of proteins and enzymes. numberanalytics.compatsnap.com Tris and phosphate (B84403) buffers, while both commonly used to maintain stable pH, exhibit distinct effects on enzyme activity, protein stability, and solubility due to their different chemical properties. welltchemicals.comresearchgate.net

The composition of the buffer can directly impact enzyme kinetics and catalytic outcomes. numberanalytics.com Studies have shown that the activity of various enzymes can differ significantly when assayed in Tris versus phosphate buffers. welltchemicals.com For instance, the activity of aminotransferases has been observed to be higher in Tris buffer supplemented with pyridoxal-5'-phosphate compared to a phosphate buffer with the same supplement. d-nb.info This suggests that Tris may provide a more favorable environment for the reactivation of the apoenzyme. d-nb.info

Phosphate ions can sometimes inhibit enzymes, particularly those that utilize phosphate substrates. researchgate.net Conversely, phosphate can also enhance the activity of certain enzymes. For example, phosphate has been shown to stimulate the rate of glycation of several proteins, including RNase, lysozyme, and hemoglobin. nih.gov This effect is attributed to phosphate's ability to catalyze the Amadori rearrangement, a key step in the glycation process. nih.gov

The choice of buffer can also influence the kinetic parameters of an enzyme. For the metal-dependent enzyme BLC23O, the highest substrate affinity (lowest Km) was observed in phosphate buffer, while the turnover number (kcat) and catalytic efficiency were greatest in HEPES buffer, followed by Tris-HCl, and then phosphate. acs.org This highlights that buffer identity can independently affect different aspects of enzyme catalysis. acs.org

Table 1: Comparative Effects of Tris and Phosphate Buffers on Enzyme Activity

| Enzyme/Process | Observation in Tris Buffer | Observation in Phosphate Buffer | Reference(s) |

|---|---|---|---|

| Aminotransferases | Higher activity, faster reactivation of apoenzyme with pyridoxal-5'-phosphate. | Lower activity compared to Tris with pyridoxal-5'-phosphate. | d-nb.info |

| Enzymes with phosphate substrates | Generally less inhibitory. | Can be inhibitory. | researchgate.net |

| Protein Glycation (e.g., RNase, Hemoglobin) | Lower rate of glycation compared to phosphate. | Stimulates the rate of glycation by catalyzing the Amadori rearrangement. | nih.gov |

| BLC23O (Manganese-dependent dioxygenase) | Lower substrate affinity (higher Km) but higher catalytic efficiency than phosphate. | Highest substrate affinity (lowest Km), but lowest catalytic efficiency. | acs.org |

| Trypsin | Negligible difference in Km compared to phosphate. | Negligible difference in Km compared to Tris. | acs.org |

Buffers can have profound effects on the tertiary and quaternary structures of proteins. amazonaws.com The stability of a protein can be significantly influenced by the specific interactions between the buffer molecules and the protein surface.

Phosphate buffers are often considered to be stabilizers of protein structure. alfa-chemistry.com Studies on proteins like lysozyme, bromelain, and human serum albumin (HSA) have shown that sodium phosphate buffer helps to protect their native structures. alfa-chemistry.comresearchgate.net The stabilizing effect of phosphate can be concentration-dependent, with higher concentrations generally providing greater structural stability for some proteins like HSA. researchgate.net However, for other proteins like hemoglobin, higher concentrations of phosphate buffer can lead to structural perturbations. researchgate.net The stabilizing effect of phosphate has been attributed to its specific binding to the protein, which can be reversed in some cases by the addition of other molecules like DNA. amazonaws.com

Tris buffer has also been shown to affect protein stability. In some instances, it can help maintain protein stability over time, which is advantageous when working with structurally sensitive proteins. welltchemicals.com However, the effectiveness of Tris as a stabilizing agent is protein-dependent, and for some proteins, it can lead to reduced solubility or even precipitation. welltchemicals.com The lag time for amyloid formation of some proteins has been observed to increase in the presence of Tris buffer, suggesting a stabilizing effect against aggregation. amazonaws.com

The choice between sodium and potassium phosphate can also be critical, particularly in processes like lyophilization, where replacing sodium with potassium can decrease the pH shift during freezing. amazonaws.com

Protein solubility is a critical factor in many biochemical applications, and it can be significantly influenced by the choice of buffer. huji.ac.ilbio-rad.com Both Tris and phosphate buffers can modulate protein solubility and aggregation, but their effects are often protein-specific. welltchemicals.com

Phosphate buffers are known to affect protein solubility. welltchemicals.com The interaction between proteins and phosphate buffers is complex and depends on the specific properties of the protein. welltchemicals.com For some proteins, phosphate can enhance solubility, while for others, it can lead to insolubility and precipitation. welltchemicals.com The divalent nature of HPO₄²⁻ in phosphate buffer is thought to contribute to a more effective charge screening, which can lead to a greater tendency for aggregation in some cases. amazonaws.com The presence of phosphate ions can interact with positively charged amino acid residues on the protein surface, screening the repulsion between protein molecules and allowing them to come closer, which can lead to aggregation. acs.org

Tris buffer is also known to influence protein solubility. welltchemicals.com It has been shown to reduce aggregation during protein concentration for some proteins. huji.ac.il However, some proteins may exhibit reduced solubility or precipitate in the presence of Tris. welltchemicals.com Negatively charged buffers like citrate (B86180) and phosphate can induce aggregation of both certain nanoparticles and proteins, whereas zwitterionic and positive buffers like Tris may only cause aggregation of the nanoparticles. acs.org The addition of certain amino acids, like a mixture of arginine and glutamate, to a buffer can significantly increase protein solubility by binding to charged and hydrophobic regions, thereby preventing aggregation. gbiosciences.comnih.gov

Table 2: Influence of Buffers on Protein Solubility and Aggregation

| Protein/System | Observation in Tris Buffer | Observation in Phosphate Buffer | Reference(s) |

|---|---|---|---|

| General Proteins | Can either enhance or reduce solubility depending on the protein. | Can either enhance or reduce solubility depending on the protein. | welltchemicals.com |

| Hen Egg-White Lysozyme (HEWL) | Less aggregation compared to phosphate. | Increased aggregation due to charge screening by divalent phosphate ions. | amazonaws.comacs.org |

| Phenylalanine-Functionalized Gold Nanoparticles (Au-Phe NPs) & Lysozyme | Caused only aggregation of Au-Phe NPs. | Induced aggregation of both Au-Phe NPs and lysozyme. | acs.org |

Effects on Protein Conformation and Structural Stability

Interactions with Nucleic Acids and Cellular Components

Tris and phosphate buffers are integral to many molecular biology protocols involving nucleic acids and cellular systems. Their roles extend beyond simple pH maintenance to directly influencing the integrity, functionality, and interactions of these biomolecules.

Maintaining the structural integrity of DNA and RNA is paramount for their use in downstream applications, and buffers play a crucial role in this preservation. hbdsbio.com Tris-based buffers, often in combination with EDTA (TE buffer), are widely used for DNA extraction and storage. geneticeducation.co.inbiochemazone.com Tris helps to maintain a stable pH, typically around 8.0, which is optimal for DNA stability and prevents denaturation that can occur with pH fluctuations. hbdsbio.comsciencing.com Nucleic acids are susceptible to hydrolysis in acidic conditions, while they are more stable in neutral to weakly alkaline solutions. magen-tec.com

Tris buffer also plays a role in cell lysis during DNA extraction by interacting with the lipopolysaccharide (LPS) in the cell membrane, contributing to its destabilization. sciencing.com By maintaining a constant pH, Tris protects DNA from degradation by nucleases, whose activity can be pH-dependent. labitems.co.in

Phosphate buffers are also used in studies involving nucleic acids. The stability of nucleic acid duplexes is influenced by the concentration of cations in the buffer, and studies have been conducted in sodium phosphate buffers to understand these effects. oup.com The pH of the diluent used for spectrophotometric analysis of RNA and DNA can significantly affect the A260/280 ratio, a measure of purity. An acidic pH can falsely lower this ratio, and using a slightly alkaline phosphate buffer (pH 8.4-8.6) can reduce these spurious effects. cosmobio.co.jp While phosphate buffer can maintain a stable pH for DNA storage, it does not inhibit DNases in the way that EDTA in TE buffer does, leaving the DNA more susceptible to enzymatic degradation. researchgate.net

Buffers can interact with and modify the properties of lipid membranes and other biological interfaces. rsc.orgresearchgate.net These interactions can influence membrane organization and the behavior of membrane-associated proteins. nih.gov

Tris has been shown to induce micrometer-scale ripple phases in neutral lipid bilayers, indicating a significant interaction with the membrane structure. rsc.org In studies on silica-supported lipid bilayers, Tris was observed to induce the formation of small features on the bilayer surface. rsc.org The conductivity of buffer solutions, which can be influenced by the buffer components, may play a role in lipid organization and phase separation. acs.org For instance, at the same pH, EDTA-containing buffers have shown higher conductivity than those with Tris, suggesting that ionic strength can be a significant factor. acs.org

Phosphate buffers also interact with lipid membranes. Monosodium phosphate, similar to Tris, can create an amorphous mesh-like layer on charged surfaces. rsc.orgresearchgate.net The choice of buffer can affect the interaction of vesicles with surfaces. Studies on hybrid lipid-polymer vesicles have utilized Tris buffer to investigate the effects of pH on their adsorption and fusion to silica (B1680970) surfaces. mdpi.com The interaction of buffers with lipid bilayers is thought to involve a combination of van der Waals forces, electrostatics, hydration forces, and membrane bending rigidity. acs.org

Metal Ion Complexation in Biological Assays

The integrity of many biological assays is contingent on the careful control of metal ion concentrations, as these ions are often essential cofactors for enzymes or are the subject of investigation themselves. The choice of buffering agent in such assays is critical, as common buffer components like Tris and phosphate can interact with and chelate metal ions, thereby altering their effective concentration and potentially leading to erroneous results. nih.govpatsnap.comresearchgate.netacs.orgnih.gov

Tris (tris(hydroxymethyl)aminomethane), a widely used biological buffer, possesses an amino group and three hydroxyl groups that can participate in the coordination of metal ions. nih.govnih.gov This chelation can significantly impact the activity of metalloenzymes. researchgate.netacs.orgnih.gov The interaction is not uniform across all metal ions; for instance, Tris has been shown to interact weakly with manganese (II) ions (Mn²⁺) but strongly with cupric (Cu²⁺) and lead (Pb²⁺) ions. nih.gov This differential binding affinity can lead to buffer-specific effects on enzyme kinetics.

Phosphate buffers, while mimicking the extracellular environment, are also known to interact with and precipitate certain metal ions, notably calcium (Ca²⁺). nih.govacs.org The formation of insoluble metal-phosphate complexes can effectively remove these ions from the solution, inhibiting the reactions of metal-dependent proteins. acs.org The interaction of phosphate derivatives with metal cations like Ca²⁺ and magnesium (Mg²⁺) is fundamental in many biological processes, and the stability of these interactions increases with the negative charge on the phosphate species. acs.org

Detailed Research Findings

Seminal studies have systematically investigated the stability of complexes formed between Tris and various divalent metal ions. Potentiometric and spectrophotometric studies have determined the stability constants for a range of M(Tris)²⁺ complexes. nih.gov These studies have also explored the formation of ternary complexes, such as M(ATP)(Tris)²⁻, where ATP is adenosine (B11128) 5'-triphosphate. nih.gov The formation of these mixed-ligand complexes underscores the complexity that arises when using Tris in assays containing both metal ions and phosphate-containing molecules like ATP. nih.gov

Research comparing the effects of different buffers on the activity of metal-dependent enzymes has provided valuable insights. For example, the activity of a Mn²⁺-dependent dioxygenase, BLC23O, was found to be significantly influenced by the choice of buffer between HEPES, Tris-HCl, and sodium phosphate. nih.govresearchgate.netacs.orgnih.gov The enzyme exhibited different metal ion dissociation constants (Kd) depending on the buffer system, with the lowest Kd (strongest binding) observed in HEPES. nih.gov This suggests that both Tris and phosphate buffers can compete with the enzyme for the metal cofactor.

Specifically, at higher pH values in a Tris-HCl buffer, the deprotonated amino group of Tris can chelate Mn²⁺ ions, potentially extracting them from the enzyme's active site and causing a sharp drop in activity. nih.govacs.org In contrast, phosphate buffers can also lead to reduced enzyme affinity for manganese, as indicated by a significantly higher Kd value. acs.org

The interaction between phosphate groups and metal ions is a critical aspect of molecular recognition in some biosensors. mdpi.com Metal ions like iron (Fe³⁺), gallium (Ga³⁺), and zirconium (Zr⁴⁺) can selectively bind to phosphate groups on biomolecules, a principle utilized for immobilization and detection. mdpi.com For instance, the Phos-tag molecule, which contains two Zn(II) ions, can specifically chelate phosphate monoester dianions in phosphorylated peptides with high affinity. mdpi.com

The following interactive data tables summarize key findings from the literature regarding metal ion complexation by Tris and phosphate entities in biological assays.

Table 1: Stability Constants (log K) of Divalent Metal Ion Complexes with Tris

This table presents the stability constants for the formation of 1:1 complexes between various divalent metal ions (M²⁺) and Tris. The data is derived from potentiometric and spectrophotometric studies. nih.gov

| Metal Ion (M²⁺) | log K M(Tris)²⁺ |

| Mg²⁺ | 0.34 |

| Ca²⁺ | 2.25 |

| Mn²⁺ | 0.70 |

| Co²⁺ | - |

| Ni²⁺ | - |

| Cu²⁺ | 5.27 |

| Zn²⁺ | 2.38 |

| Cd²⁺ | - |

| Ba²⁺ | 0.85 |

| Pb²⁺ | - |

| Data sourced from studies on M(Bistris)²⁺ complexes, a related buffer, providing an indication of Tris-metal interactions. Dashes indicate data not available in the cited source. researchgate.net |

Table 2: Influence of Buffer Type on Metalloenzyme (BLC23O) Kinetics

This table illustrates the impact of different buffers (HEPES, Tris-HCl, and Sodium Phosphate) on the kinetic parameters and metal ion dissociation constant of the Mn²⁺-dependent dioxygenase, BLC23O. acs.orgnih.gov

| Parameter | HEPES (pH 7.6) | Tris-HCl (pH 7.4) | Sodium Phosphate (pH 7.2) |

| K_m (mM) | - | - | 0.24 ± 0.01 |

| k_cat (s⁻¹) | 0.45 ± 0.01 | - | - |

| k_cat/K_m (mM⁻¹s⁻¹) | 0.84 ± 0.02 | - | - |

| K_d (Mn²⁺) (µM) | 1.49 ± 0.05 | 1.79 ± 0.01 | 55.37 ± 3.65 |

| Dashes indicate data not explicitly provided for that specific condition in the cited sources. |

Advanced Analytical and Theoretical Research Directions

Spectroscopic and Chromatographic Method Development

The development of robust and sensitive analytical methods is crucial for characterizing Tris phosphate (B84403) dibasic and its behavior in various matrices. Spectroscopic and chromatographic techniques are at the forefront of this effort, with ongoing research focused on enhancing their precision, and applicability.

Spectrophotometric analysis, particularly in the ultraviolet-visible (UV-Vis) range, is a fundamental technique for the study of compounds like Tris phosphate dibasic. The Tris (tromethamine) component itself has characteristic absorbance properties that must be considered. For instance, quality control procedures for Tris often involve preparing aqueous solutions (e.g., 1M, 10%, or 40%) and measuring their absorbance at specific UV wavelengths, such as 260 nm, 280 nm, 290 nm, and 400 nm, to detect impurities. biospectra.us

When analyzing this compound, the optical properties can be influenced by several factors:

Interactions with Other Molecules : In biological or complex systems, the interaction of this compound with proteins, nucleic acids, or other chromophores can lead to changes in the observed spectra. scispace.com These changes can be leveraged to study binding events and conformational changes. marquette.edu

Glass and Material Science : In the context of phosphate glasses doped with various oxides, optical properties such as the absorption edge, band gap, and refractive index are key parameters. d-nb.infoekb.egresearchgate.net While distinct from the analysis of the simple salt, this research highlights how the phosphate component contributes to the optical characteristics of a material, a principle that extends to its interaction with Tris in solution. d-nb.infoekb.eg

Table 1: Typical Wavelengths for UV/Vis Spectrophotometric Analysis of Tris Solutions This interactive table summarizes key wavelengths used in the quality control of Tris, which are relevant for the analysis of this compound.

| Wavelength (nm) | Purpose | Reference |

| 260 | Detection of nucleic acid impurities. | biospectra.us |

| 280 | Detection of protein impurities (specifically aromatic amino acids). | biospectra.us |

| 290 | General impurity detection. | biospectra.us |

| 430 | Measurement of color/particulate contamination. | biospectra.us |

Advanced Chromatographic Methodologies and Optimization

Chromatography is indispensable for the separation and quantification of this compound and related ionic species. High-Performance Liquid Chromatography (HPLC) and Ion Chromatography (IC) are particularly powerful tools.

Ion Chromatography (IC) : IC has been proven effective for measuring orthophosphate ions from sparingly soluble salts like calcium phosphate dibasic. mdpi.com This method offers high reproducibility and is well-suited for quantifying the phosphate component of this compound, especially in complex matrices like processed foods. Optimization of an IC method would involve selecting the appropriate column (e.g., a Dionex anion exchange column) and mobile phase, such as a potassium hydroxide (B78521) (KOH) gradient. mdpi.com

Reversed-Phase HPLC (RP-HPLC) : While this compound itself is highly polar, RP-HPLC methods can be adapted for its analysis. Ion-pair RP-HPLC is a valuable technique where a hydrophobic ion-pairing agent is added to the mobile phase to retain ionic analytes like phosphate on a nonpolar stationary phase (e.g., C18). researchgate.net This approach allows for the simultaneous determination of different phosphate species. researchgate.net Method development also focuses on using novel column chemistries, such as those with low silanol (B1196071) activity, to improve peak shape and resolution for polar, phosphate-containing compounds. sielc.com

pH Gradient Chromatography : For applications in biotechnology, such as the analysis of monoclonal antibodies, pH gradient-based ion-exchange chromatography is an advanced alternative to traditional salt-gradient methods. lcms.cz Buffer systems composed of sodium phosphate dibasic and other components are used to create precise pH gradients that separate protein charge variants with high resolution. lcms.cz The principles of this technique could be applied to develop sophisticated methods for analyzing or utilizing this compound in biopharmaceutical formulations.

Table 2: Comparison of Chromatographic Methods for Phosphate Analysis This interactive table compares different chromatographic techniques applicable to the analysis of phosphate-containing compounds like this compound.

| Method | Principle | Advantages | Considerations | Reference |

| Ion Chromatography (IC) | Separation based on ionic interactions with a charged stationary phase. | High sensitivity and selectivity for ions, reproducible. | Requires specialized equipment, sample dilution may be necessary. | mdpi.com |

| Ion-Pair RP-HPLC | A hydrophobic ion-pairing reagent is added to the mobile phase to retain ionic analytes on an RP column. | Uses standard RP-HPLC equipment, can separate various ionic species. | Method development can be complex, baseline stabilization times. | researchgate.net |

| pH Gradient Ion-Exchange (IEX) | Elution is achieved by changing the mobile phase pH, which alters the charge of the analyte. | High resolution for charge variants, robust methods. | Primarily used for macromolecules like proteins, requires precise buffer control. | lcms.cz |

Computational and Modeling Approaches

Theoretical and computational methods provide atomic-level insights into the behavior of this compound, complementing experimental data and guiding further research.

Molecular modeling and simulations are powerful tools for investigating the intricate interactions between the components of this compound and their environment. Studies have successfully used these approaches to understand how Tris and phosphate ions interact with biomolecules.

Modeling Buffer-Biomolecule Interactions : Research on human serum albumin (HSA) has shown that both Tris and phosphate buffers interact with the protein surface, influencing its stability and conformation. tandfonline.com Computational models, including electrostatic surface potential maps, reveal how phosphate ions can stabilize the native state of HSA through favorable electrostatic interactions. tandfonline.com Similarly, X-ray crystallography and modeling of Tris-buffered adenosine (B11128) 5'-diphosphate (ADP) showed that Tris molecules associate closely with the polar pyrophosphate chain through a network of hydrogen bonds and electrostatic interactions. nih.gov These studies provide a direct analogue for how the Tris cation and dibasic phosphate anion would interact with each other and with macromolecules.

Force Field and Water Model Evaluation : The accuracy of molecular dynamics (MD) simulations depends heavily on the chosen force field and water model. frontiersin.org Research involving phosphate buffers in simulations of intrinsically disordered proteins highlights the importance of selecting appropriate models (e.g., TIP4P-D water) to accurately replicate experimental findings regarding protein structure and adsorption. frontiersin.org Such considerations are critical for building predictive models of systems containing this compound.

Understanding the thermodynamics and kinetics of phosphate systems is essential for predicting their stability, reactivity, and behavior over time.

Thermodynamic Modeling : Thermodynamic calculations can predict the formation and stability of various phosphate salts in solution. For instance, modeling of biomimetic solutions like artificial saliva has been used to calculate the saturation indices of different calcium phosphate phases, predicting which solids are most likely to precipitate at a given pH. mdpi.com This approach can be applied to the Tris-phosphate system to understand its solubility, speciation, and potential for precipitation under different conditions of pH, temperature, and ionic strength.

Kinetic Analysis : Kinetic studies measure the rates of processes involving phosphate. In the context of phosphate removal or binding, kinetic data are often fitted to models like the pseudo-first-order or pseudo-second-order equations to determine rate constants and understand the adsorption mechanism. marquette.edupjoes.com For enzyme systems, kinetic analysis provides crucial data on reaction rates and the influence of inhibitors or activators. acs.org For this compound, kinetic studies could elucidate the rate of its formation, its dissociation in solution, or its role in influencing the kinetics of biochemical reactions. The thermodynamic and kinetic parameters for phosphate binding to specific proteins have been quantified, revealing rapid, high-affinity, and spontaneous adsorption processes. marquette.edu

Table 3: Key Parameters from Thermodynamic and Kinetic Studies of Phosphate Systems This interactive table outlines important parameters derived from studying the thermodynamics and kinetics of phosphate interactions.

| Parameter | Symbol | Description | Relevance to this compound | Reference(s) |

| Affinity Constant | KL | A measure of the strength of binding between an analyte and a ligand. | Quantifies the interaction strength with biomolecules or materials. | marquette.edu |

| Enthalpy Change | ΔH | The heat absorbed or released during a process at constant pressure. | Indicates whether binding is exothermic or endothermic. | marquette.edu |

| Gibbs Free Energy Change | ΔG | The energy associated with a chemical reaction that can be used to do work. | Determines the spontaneity of a process (e.g., binding or dissolution). | marquette.edu |

| Rate Constant | k | A coefficient of proportionality relating the rate of a reaction to concentrations. | Describes the speed of association/dissociation or its influence on reaction rates. | acs.orgpjoes.com |

| Saturation Index | SI | A measure of the equilibrium state of a solution with respect to a mineral. | Predicts the tendency of this compound to precipitate or dissolve under given conditions. | mdpi.com |

Molecular Modeling of Compound Interactions

Emerging Research Areas and Future Perspectives

The research landscape for this compound and related compounds is continually evolving. Several emerging areas promise to yield significant advancements. One key area is the development of novel functional materials where Tris phosphate could act as a biocompatible buffer or a structural component in biomimetic systems, such as those for bone regeneration. mdpi.com

Another promising direction is its application in advanced biopharmaceutical analytics. As protein-based therapeutics become more complex, specialized buffer systems that can ensure stability and enable high-resolution analysis are in high demand. lcms.czresearchgate.net The unique properties of the Tris-phosphate system could be harnessed for these next-generation formulations and analytical methods.

Furthermore, the influence of organophosphate compounds on biological processes like DNA methylation is an area of intense investigation. nih.gov While studies have focused on more complex organophosphate esters, future research could explore the fundamental interactions of simpler ions like Tris and phosphate with epigenetic machinery, guided by sophisticated computational models. tandfonline.comnih.gov The continued development of multi-scale modeling and machine learning approaches will be critical to predicting the behavior of this compound in complex biological milieu, opening new avenues for its application in biochemistry and medicine.

Development of Specialized Buffer Systems for Novel Applications

Tris-phosphate based buffer systems are integral to a multitude of biochemical and molecular biology applications, prized for their ability to maintain a stable pH. hbdsbio.comamerigoscientific.com The effective buffering range for Tris is typically between pH 7.0 and 9.2. hbdsbio.commerckmillipore.com Research continues to drive the development of specialized Tris-phosphate buffer formulations to meet the demands of novel and highly specific applications. These advanced systems are often designed to do more than simply control pH; they are tailored to enhance enzyme stability, improve reaction kinetics, or ensure compatibility with sensitive analytical techniques. welltchemicals.com

The creation of universal buffers for biophysical experiments that function across a broad pH range is another significant advancement. aimspress.com A composite buffer containing Tris, MES, and sodium acetate (B1210297) has been developed to provide a linear titration curve from pH 2 to 8, avoiding the need to switch buffers during experiments where pH is a variable. aimspress.com Additionally, specialized Tris-phosphate formulations are crucial in liquid chromatography, where buffer composition directly influences the separation behavior of analytes. phenomenex.com For example, Tris-acetate-EDTA (TAE) and Tris-borate-EDTA (TBE) are standard buffers in nucleic acid electrophoresis, chosen for their ability to maintain pH and chelate divalent cations that can affect DNA and RNA stability. amerigoscientific.combostonbioproducts.commdpi.com

The table below outlines some examples of specialized Tris-based buffer systems and their targeted applications.

| Specialized Buffer System | Key Components | Targeted Application | Primary Function/Advantage |

| Tris-Acetate-EDTA (TAE) | Tris, Acetic Acid, EDTA | Nucleic Acid Electrophoresis | Maintains stable pH; EDTA chelates divalent cations to protect nucleic acids. amerigoscientific.combostonbioproducts.commdpi.com |

| Tris-Borate-EDTA (TBE) | Tris, Boric Acid, EDTA | Nucleic Acid Electrophoresis (especially for long runs) | Higher buffering capacity than TAE; prevents overheating in prolonged electrophoresis. bostonbioproducts.commdpi.com |

| Tris-Buffered Saline (TBS) | Tris, Sodium Chloride | Immunoassays (e.g., ELISA, Western Blotting) | Provides a stable pH and isotonic environment, preventing non-specific binding. biocompare.com |

| Ophthalmic Tris Buffer | Tris, adjusted to physiological pH | Eye drop formulations | Mimics the natural pH of tear fluid (around 7.4) for patient comfort. nih.gov |

| Universal Biophysical Buffer | Tris, MES, Sodium Acetate | Experiments with varying pH (e.g., protein stability studies) | Provides a broad, linear buffering range (pH 2-8), eliminating buffer-switching artifacts. aimspress.com |

| ECL Co-reactant Buffer | Tris, other co-reactants | Electrochemiluminescence (ECL) bioassays | Acts as both a pH buffer and a supporting electrolyte, simplifying the assay system. science.gov |

Challenges and Solutions in Buffer-Sample Compatibility

Despite the versatility of Tris-phosphate buffers, their use is not without challenges, primarily revolving around interactions between the buffer components and the sample molecules. These incompatibilities can lead to inaccurate results, inhibition of reactions, or destabilization of biological samples. hbdsbio.comwelltchemicals.com

A significant challenge is the reactivity of the primary amine group in the Tris molecule. chemicalbook.com This group can interact with various molecules, potentially inhibiting enzymatic reactions. welltchemicals.com For example, acetylcholinesterase activity has been observed to differ when using a Tris-HCl buffer compared to a phosphate buffer. welltchemicals.com Tris can also interfere with certain protein quantification methods, such as the Lowry assay, by reacting with the reagents and affecting color development. researchgate.net A solution to this is to include the same concentration of Tris in the protein standards to correct for the interference. researchgate.net

Another major issue is the temperature sensitivity of Tris buffers. The pKa of Tris has a significant dependence on temperature, which means the pH of a solution can change dramatically with heating or cooling. researchgate.netpromega.com For instance, a Tris buffer prepared at pH 7.0 at 4.0°C will have a pH of 5.95 at 37°C. promega.com This necessitates preparing the buffer at the intended experimental temperature or selecting a buffer with a lower temperature dependence if the experiment involves temperature shifts. promega.com

Compatibility with certain analytical equipment can also be a problem. When measuring the pH of Tris-containing solutions with standard silver/silver chloride (Ag/AgCl) reference electrodes, the Tris molecules can react with silver ions from the electrode, forming a precipitate that clogs the electrode junction. mt.com This leads to unstable and erroneous pH readings. mt.com The solution is to use pH electrodes with a modified reference system, such as the ARGENTHAL™ system, which prevents this precipitation reaction. mt.com

Phosphate, the other component of a Tris-phosphate system, can also present compatibility issues. Phosphate is known to chelate divalent metal ions like calcium and magnesium, which can inhibit enzymes that require these ions as cofactors. welltchemicals.comaimspress.com This can be problematic in many biological assays. welltchemicals.com In such cases, alternative buffers like HEPES, which has a low affinity for metal ions, may be a better choice. hopaxfc.com

The table below summarizes common compatibility challenges with Tris-phosphate buffers and their corresponding solutions.

| Challenge | Interacting Component(s) | Effect | Solution(s) |

| Enzyme Inhibition | Tris primary amine group, various enzymes (e.g., acetylcholinesterase) | Altered enzyme kinetics and activity. welltchemicals.com | Test buffer compatibility for the specific enzyme; consider alternative buffers like HEPES or phosphate-only buffers. welltchemicals.comhopaxfc.com |

| Protein Assay Interference | Tris, Lowry protein assay reagents | Decreased chromophore development and blank color contribution, leading to inaccurate protein measurement. researchgate.net | Incorporate the same concentration of Tris into standard solutions for correction. researchgate.net |

| pH Measurement Inaccuracy | Tris, Silver/Silver Chloride (Ag/AgCl) pH electrodes | Precipitation of a silver-Tris complex clogs the electrode junction, causing unstable readings. mt.com | Use a pH meter with a modified reference system (e.g., double junction or ARGENTHAL™) to prevent precipitation. mt.com |

| pH Sensitivity to Temperature | Tris buffer | Significant decrease in pH as temperature increases (ΔpKa/°C ≈ -0.028). researchgate.netpromega.com | Prepare the buffer at the target experimental temperature; select a buffer with lower temperature sensitivity if temperature shifts are required. promega.com |

| Metal Ion Chelation | Phosphate, Divalent cations (e.g., Ca²⁺, Mg²⁺) | Inhibition of metalloenzymes; precipitation of phosphate salts. welltchemicals.comaimspress.com | Use alternative buffers like Tris-only or HEPES in assays requiring divalent cations. hopaxfc.com |

| Concentration-Dependent pH | Tris buffer | Dilution of a stock solution can lead to a significant change in pH (approx. 0.1 unit drop per tenfold dilution). promega.com | Prepare the buffer at the final working concentration; re-adjust pH after dilution. promega.com |

Q & A

Q. Notes

- Avoid commercial vendors (e.g., Sigma-Aldrich) in answers unless critical to methodology.

- Data tables from cited studies (e.g., protein recovery rates , adsorption isotherms ) should be referenced directly in follow-up experimental designs.

- For advanced questions, prioritize peer-reviewed studies over supplier catalogs (e.g., excluded).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.